1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- typically involves multi-step synthetic routes. One common method involves the initial formation of the pyrrolo[2,3-b]pyridine core, followed by chlorination and subsequent attachment of the pyrrolidinylmethyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the chloro and pyrrolidinylmethyl groups, resulting in different biological activities.
6-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the pyrrolidinylmethyl group.
1H-Pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents can exhibit unique biological properties
Properties
Molecular Formula |
C12H14ClN3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
6-chloro-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14ClN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1 |
InChI Key |
LJIQRYQTOONAEE-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC3=C(N2)N=C(C=C3)Cl |
Canonical SMILES |
C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)Cl |
Origin of Product |
United States |
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